REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[N:17]=3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:23]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([CH2:22][Br:23])[N:17]=3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4]
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Name
|
|
Quantity
|
8.55 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)C
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Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.85 L
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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irradiated (125 W lamp) for 2 days
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Duration
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2 d
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Type
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CUSTOM
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Details
|
irradiation at 80° C.
|
Type
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WAIT
|
Details
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is continued for another day
|
Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue re-dissolved in EtOAc
|
Type
|
CUSTOM
|
Details
|
water, the aq. layer separated off
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
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Details
|
The organic layers are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |